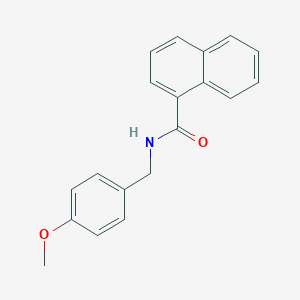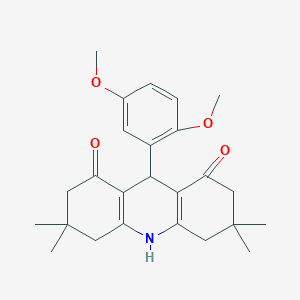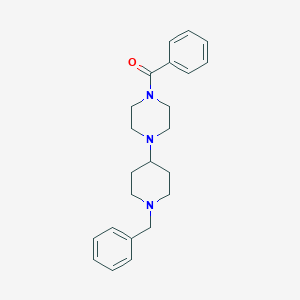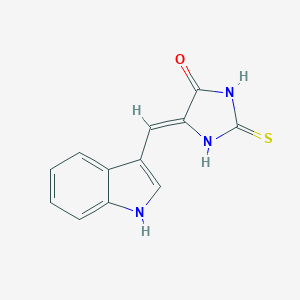![molecular formula C17H18N2O2S B249308 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol, also known as MBZM, is a benzimidazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to apoptosis and cell cycle arrest. In neurobiology, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to modulate the activity of GABA receptors and voltage-gated calcium channels, which are involved in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-oxidant activities. In cancer cells, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been shown to induce apoptosis and inhibit cell cycle progression by regulating the expression of various genes and proteins. In neurobiology, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and neuronal excitability. In addition, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is its relatively simple synthesis method and high yield. In addition, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol.
Orientations Futures
There are several future directions for research on 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol, including:
1. Investigation of the molecular targets and signaling pathways involved in the anti-proliferative and neurobiological effects of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol.
2. Development of novel derivatives of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol with improved pharmacological properties and selectivity for specific molecular targets.
3. Evaluation of the potential therapeutic applications of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol in cancer, neurological disorders, and other diseases.
4. Investigation of the pharmacokinetics and toxicity of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol in vivo, to determine its suitability for clinical development.
In conclusion, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is a benzimidazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. Future research on 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol may lead to the development of novel drugs with improved pharmacological properties and therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol involves the reaction of 2-mercapto-1-methylbenzimidazole with 1-bromo-2-phenylethanol in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone, and the resulting product is purified by column chromatography or recrystallization. The yield of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol can vary depending on the reaction conditions, but typically ranges from 40-60%.
Applications De Recherche Scientifique
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been found to exhibit anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurobiology, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders. In drug discovery, 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
Propriétés
Nom du produit |
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol |
|---|---|
Formule moléculaire |
C17H18N2O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-phenylethanol |
InChI |
InChI=1S/C17H18N2O2S/c1-19-15-9-8-13(21-2)10-14(15)18-17(19)22-11-16(20)12-6-4-3-5-7-12/h3-10,16,20H,11H2,1-2H3 |
Clé InChI |
IOGFWMBKPUGGTD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1SCC(C3=CC=CC=C3)O |
SMILES canonique |
CN1C2=C(C=C(C=C2)OC)N=C1SCC(C3=CC=CC=C3)O |
Solubilité |
41.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)

![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)








